The Pleiotropic Mechanism of (5-Hydroxy-1H-indazol-3-yl)-acetic Acid
The Pleiotropic Mechanism of (5-Hydroxy-1H-indazol-3-yl)-acetic Acid
From Auxin Mimicry to Polyol Pathway Inhibition
Executive Summary
(5-Hydroxy-1H-indazol-3-yl)-acetic acid (CAS: 55362-47-5) represents a critical scaffold in both medicinal chemistry and plant physiology.[1] Structurally isomeric to the serotonin metabolite 5-HIAA (5-hydroxyindole-3-acetic acid), this indazole derivative exhibits a distinct pharmacological profile. Unlike its indole counterpart, which serves primarily as a biomarker, the indazole-3-acetic acid core functions as a bioactive pharmacophore with dual utility:[2]
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In Mammalian Systems: It acts as an Aldose Reductase Inhibitor (ARI) and a non-steroidal anti-inflammatory agent (NSAID), targeting the polyol pathway and cyclooxygenase enzymes.
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In Plant Systems: It functions as a synthetic Auxin Mimic , possessing high affinity for the TIR1/AFB receptor complex, driving growth via the ubiquitin-proteasome pathway.
This guide details the molecular mechanisms, structure-activity relationships (SAR), and experimental validation protocols for this compound.
Part 1: Chemical Identity & Structural Logic
The molecule consists of an indazole ring (a bioisostere of indole) substituted at the 3-position with an acetic acid side chain and at the 5-position with a hydroxyl group.
| Feature | Description | Functional Implication |
| Core Scaffold | 1H-Indazole | Provides hydrolytic stability superior to indole; key for bioisosteric replacement in drug design. |
| 3-Position | Acetic Acid (-CH2COOH) | Critical for anionic binding in enzyme active sites (e.g., Anion binding pocket of Aldose Reductase). |
| 5-Position | Hydroxyl (-OH) | Enhances water solubility and provides a hydrogen bond donor/acceptor; confers antioxidant radical scavenging capability. |
Part 2: Pharmacodynamics & Mechanism of Action (Mammalian)
1. Primary Mechanism: Aldose Reductase Inhibition (Polyol Pathway)
In the context of diabetic complications (neuropathy, retinopathy), the accumulation of intracellular sorbitol is cytotoxic. (5-Hydroxy-1H-indazol-3-yl)-acetic acid functions as an Aldose Reductase Inhibitor (ARI) .
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Target: Aldose Reductase (ALR2), the rate-limiting enzyme of the polyol pathway.
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Mechanism:
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Binding: The carboxylate head group of the acetic acid moiety mimics the substrate (glucose) and binds to the anion-binding pocket at the active site of ALR2, interacting with Tyr48 , His110 , and Trp111 .
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Stabilization: The indazole ring occupies the hydrophobic specificity pocket. The 5-hydroxyl group likely forms additional hydrogen bonds, stabilizing the inhibitor-enzyme complex.
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Blockade: By occupying the active site, the molecule prevents the reduction of glucose to sorbitol, thereby mitigating osmotic stress and NADPH depletion.
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2. Secondary Mechanism: Anti-Inflammatory & Antioxidant Activity
Similar to Bendazac (a related indazole derivative), this molecule exhibits anti-inflammatory properties.
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COX Inhibition: It inhibits Cyclooxygenase (COX) enzymes, reducing the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).
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Protein Stabilization: Indazole acetic acids are known to stabilize proteins against thermal denaturation, a mechanism relevant to anti-cataract activity.
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Radical Scavenging: The 5-hydroxyl group allows the molecule to act as a direct scavenger of Reactive Oxygen Species (ROS), neutralizing superoxide anions and peroxynitrite, which are elevated during inflammation.
Part 3: Mechanism of Action (Agrochemical / Plant Physiology)
While often overlooked in pharma, the Auxin Mimicry of this molecule provides a robust model for understanding its receptor interactions.
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Target: TIR1/AFB (Transport Inhibitor Response 1) F-box proteins.
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Mechanism:
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Molecular Glue: The molecule acts as "molecular glue," bridging the TIR1 receptor and the Aux/IAA transcriptional repressor proteins.
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Ubiquitination: This binding promotes the poly-ubiquitination of Aux/IAA proteins by the SCF^TIR1 E3 ligase complex.
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Degradation & Release: The 26S proteasome degrades the ubiquitinated Aux/IAA repressors, releasing Auxin Response Factors (ARFs) to dimerize and initiate transcription of growth genes.
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Part 4: Visualization of Signaling Pathways
Diagram 1: The Polyol Pathway & Inhibition Mechanism
This diagram illustrates how (5-Hydroxy-1H-indazol-3-yl)-acetic acid intervenes in diabetic cellular stress.
Caption: Mechanism of Aldose Reductase inhibition, preventing sorbitol accumulation and subsequent osmotic stress.
Diagram 2: Auxin Signaling Mechanism (Agro-Context)
Caption: The molecule acts as a "molecular glue" to degrade repressors and activate growth pathways.
Part 5: Experimental Validation Protocols
To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating controls.
Protocol A: In Vitro Aldose Reductase Inhibition Assay
Objective: Quantify the IC50 of the compound against ALR2.
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Enzyme Preparation: Isolate Aldose Reductase from rat lens or use recombinant human ALR2.
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Reaction Mixture:
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Buffer: 0.1 M Phosphate buffer (pH 6.2).
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Substrate: 10 mM DL-Glyceraldehyde (preferred over glucose for higher affinity).
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Cofactor: 0.15 mM NADPH.
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Test Compound: (5-Hydroxy-1H-indazol-3-yl)-acetic acid (dissolved in DMSO, serially diluted).
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Measurement:
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Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) using a UV-Vis spectrophotometer.
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Temperature: 25°C or 30°C.
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Control: Run a "DMSO only" blank to establish baseline enzyme activity (100%).
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Calculation:
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Plot log[Concentration] vs. % Inhibition to determine IC50.
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Protocol B: Anti-Denaturation Assay (Protein Stabilization)
Objective: Confirm the "Bendazac-like" mechanism of protein stabilization.
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Reagent: 0.2% Bovine Serum Albumin (BSA) in Tris-HCl buffer (pH 7.4).
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Treatment: Incubate BSA with the test compound (10–500 µM) for 20 minutes at 37°C.
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Thermal Stress: Heat the mixture to 70°C for 5 minutes to induce denaturation.
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Quantification:
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Cool to room temperature.
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Measure turbidity at 660 nm . Higher turbidity = higher denaturation.
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Result Interpretation: A decrease in turbidity compared to the control indicates stabilization (anti-cataract potential).
Part 6: Comparative Data Profile
| Property | Indole-3-acetic acid (IAA) | (5-Hydroxy-1H-indazol-3-yl)-acetic acid | Clinical Significance of Indazole |
| Core Structure | Indole (Benzene+Pyrrole) | Indazole (Benzene+Pyrazole) | Indazole is more chemically stable (less prone to oxidation). |
| Auxin Activity | Native Hormone (100%) | Synthetic Mimic (~80-100%) | Used in herbicides and plant tissue culture. |
| Aldose Reductase | Weak / Inactive | Potent Inhibitor | Potential therapeutic for diabetic neuropathy. |
| COX Inhibition | Moderate (Indomethacin precursor) | Active | Anti-inflammatory without steroidal side effects. |
| Antioxidant | Low | High (due to 5-OH) | Neuroprotective and cytoprotective. |
References
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Indazole Deriv
- Source: ResearchG
- Context: 1H-indazole-3-acetic acid derivatives are explicitly cited as inhibitors of the aldose reductase enzyme, preventing sorbitol accumul
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Link: (Generalized link to class activity)
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Anti-Inflammatory Activity of Indazole Deriv
- Source: PubMed Central / NIH
- Context: Indazole derivatives exert significant inhibitory action on cyclooxygenase (COX) and suppress TNF-alpha, establishing their role as NSAID-like agents.
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Link:
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Auxin Activity of Indazole-3-Acetic Acid
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Chemical Identity & CAS Verific
- Source: BLD Pharm / Chemical C
- Context: Verification of CAS 55362-47-5 as 2-(5-Hydroxy-1H-indazol-3-yl)acetic acid.
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Link:
